molecular formula C21H19N3O5 B11357791 N-(4-methoxybenzyl)-2-(3-nitrophenoxy)-N-(pyridin-2-yl)acetamide

N-(4-methoxybenzyl)-2-(3-nitrophenoxy)-N-(pyridin-2-yl)acetamide

Cat. No.: B11357791
M. Wt: 393.4 g/mol
InChI Key: AFZBFLKVYHWTPC-UHFFFAOYSA-N
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Description

N-[(4-Methoxyphenyl)methyl]-2-(3-nitrophenoxy)-N-(pyridin-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a nitrophenoxy group, and a pyridinyl group attached to an acetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Methoxyphenyl)methyl]-2-(3-nitrophenoxy)-N-(pyridin-2-yl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methoxybenzylamine with 2-(3-nitrophenoxy)acetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with 2-bromopyridine in the presence of a base such as potassium carbonate to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Methoxyphenyl)methyl]-2-(3-nitrophenoxy)-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The pyridinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of N-[(4-hydroxyphenyl)methyl]-2-(3-nitrophenoxy)-N-(pyridin-2-yl)acetamide.

    Reduction: Formation of N-[(4-methoxyphenyl)methyl]-2-(3-aminophenoxy)-N-(pyridin-2-yl)acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(4-Methoxyphenyl)methyl]-2-(3-nitrophenoxy)-N-(pyridin-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-Methoxyphenyl)methyl]-2-(3-nitrophenoxy)-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The nitrophenoxy group can participate in electron transfer reactions, while the pyridinyl group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

N-[(4-Methoxyphenyl)methyl]-2-(3-nitrophenoxy)-N-(pyridin-2-yl)acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both nitrophenoxy and pyridinyl groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C21H19N3O5

Molecular Weight

393.4 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-(3-nitrophenoxy)-N-pyridin-2-ylacetamide

InChI

InChI=1S/C21H19N3O5/c1-28-18-10-8-16(9-11-18)14-23(20-7-2-3-12-22-20)21(25)15-29-19-6-4-5-17(13-19)24(26)27/h2-13H,14-15H2,1H3

InChI Key

AFZBFLKVYHWTPC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)COC3=CC=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

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